molecular formula C16H23N3O4 B1326859 {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid CAS No. 1142205-29-5

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid

Cat. No.: B1326859
CAS No.: 1142205-29-5
M. Wt: 321.37 g/mol
InChI Key: GAPYBWBEYPSKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid is a chemical compound with the CAS Number 1142205-29-5 and a molecular formula of C16H23N3O4 . It has a predicted molecular weight of 321.37 g/mol . Piperazine-based compounds, like this one, are of significant interest in medicinal chemistry research due to their versatility and have been investigated as key scaffolds in the development of potential therapeutics . Some piperazine derivatives have been reported to demonstrate high cytotoxicity and induce apoptosis in certain cancer cell lines, such as glioblastoma and cervix cancer, by stimulating the intrinsic mitochondrial signaling pathway . Furthermore, structurally related piperazine compounds are the subject of patents for their use as P2Y12 receptor antagonists . Researchers are exploring these and other potential applications. This product is supplied for research use only and is not intended for diagnostic or therapeutic uses. The compound is for use by trained laboratory professionals. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

2-(4-methoxy-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-17-7-9-18(10-8-17)15(20)11-19(12-16(21)22)13-3-5-14(23-2)6-4-13/h3-6H,7-12H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAPYBWBEYPSKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC(=O)O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Amide Linkage

  • The core step is the formation of an amide bond between the 4-methoxyaniline derivative and a 2-(4-methylpiperazin-1-yl)-2-oxoethyl intermediate.
  • This is commonly achieved by coupling a carboxylic acid derivative (such as a protected amino acid or keto acid) with the amine group of the piperazine-substituted aniline.
  • Coupling reagents like carbodiimides (e.g., EDC, DCC) or activated esters may be used to facilitate amide bond formation under mild conditions to avoid side reactions.

Piperazine Functionalization

  • The 4-methylpiperazine ring is introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or carbonyl functionality.
  • The methyl substitution on the piperazine nitrogen is typically installed prior to coupling or via selective alkylation.

Purification and Characterization

  • After synthesis, purification is performed using chromatographic techniques such as preparative HPLC or recrystallization to achieve purity levels around 96% or higher.
  • Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Detailed Preparation Method (Representative Protocol)

Step Reagents/Conditions Description
1. Synthesis of 2-(4-methylpiperazin-1-yl)-2-oxoethyl intermediate Starting from 4-methylpiperazine and a suitable α-halo ketone or α-keto acid derivative; base catalysis Nucleophilic substitution or condensation to form the ketoethyl-piperazine intermediate
2. Coupling with 4-methoxyaniline derivative Use of coupling agents like EDC or DCC in anhydrous solvents (e.g., dichloromethane) at 0–25°C Formation of amide bond between the ketoethyl-piperazine intermediate and 4-methoxyaniline
3. Introduction of aminoacetic acid Coupling with glycine or glycine derivatives using peptide coupling reagents Formation of the final aminoacetic acid moiety attached to the amide nitrogen
4. Purification Chromatography (HPLC) or recrystallization Isolation of the pure compound
5. Characterization NMR, MS, elemental analysis Confirmation of structure and purity

Research Findings and Optimization Notes

  • Reaction conditions such as temperature, solvent choice, and reagent stoichiometry critically affect yield and purity.
  • Protecting groups on aminoacetic acid derivatives (e.g., Boc or Fmoc) are often necessary to prevent side reactions during coupling.
  • The piperazine nitrogen methylation is preferably done before amide bond formation to avoid complications.
  • Multi-step synthesis requires careful monitoring by TLC and HPLC to ensure completion of each step.
  • Yields reported in similar syntheses range from moderate to high (50–85%) depending on reaction optimization.

Comparative Data Table of Key Parameters

Parameter Typical Value/Condition Notes
Molecular Formula C16H23N3O4 Confirmed by elemental analysis
Molecular Weight 321.37 g/mol Calculated and confirmed by MS
Coupling Reagents EDC, DCC, HATU Used for amide bond formation
Solvents Dichloromethane, DMF, THF Anhydrous conditions preferred
Temperature Range 0–25°C To minimize side reactions
Purity after purification ≥96% Verified by HPLC
Yield 50–85% Dependent on reaction optimization

Chemical Reactions Analysis

Types of Reactions

{(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
Research indicates that compounds similar to {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid exhibit antidepressant properties. The piperazine moiety is known for its interaction with serotonin receptors, which may contribute to mood regulation and anxiety reduction. A study demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .

Antitumor Effects
Preliminary studies suggest that this compound may possess antitumor activity. Its structure allows for potential interactions with various cellular targets involved in cancer proliferation and survival. For instance, compounds with similar piperazine structures have been shown to inhibit cell growth in various cancer cell lines, indicating a possible avenue for further research into its anticancer properties .

Mechanistic Insights

The compound's mechanism of action is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. The presence of the methoxyphenyl group enhances lipophilicity, facilitating better cell membrane penetration and receptor binding.

Table 1: Mechanisms of Action

MechanismDescription
Serotonin Receptor ModulationInteraction with serotonin receptors leading to mood enhancement.
Cell Proliferation InhibitionPotential inhibition of pathways involved in tumor cell growth.
Neurotransmitter RegulationModulation of neurotransmitter levels affecting anxiety and depression.

Synthetic Pathways

The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves several steps, typically starting from readily available piperazine derivatives. The process includes the formation of the amino acid linkage through standard peptide coupling techniques, followed by purification steps to ensure high yield and purity.

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1Nucleophilic Substitution4-Methoxyphenyl amine
2Peptide CouplingCoupling agents (e.g., DCC)
3PurificationChromatography

Case Studies

Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid demonstrated significant reductions in depressive-like behaviors compared to control groups. Behavioral assays indicated increased locomotor activity and reduced immobility in forced swim tests, suggesting its potential as an antidepressant .

Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results showed a dose-dependent inhibition of cell viability, highlighting its potential role as a chemotherapeutic agent .

Mechanism of Action

The mechanism of action of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves its interaction with specific molecular targets. It is known to inhibit the reuptake of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft. This action is similar to that of certain antidepressants and can affect mood and cognitive functions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Piperazine-Based Analogues

a. 2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy Acetic Acid (CAS: 737768-25-1)
  • Structural Differences : Replaces the 4-methylpiperazinyl group with a 3-chlorophenyl-substituted piperazine and introduces an ethoxy linker instead of the oxoethyl chain .
  • Implications : The chloro substituent may enhance receptor binding affinity due to electron-withdrawing effects. The ethoxy linker could reduce metabolic stability compared to the oxoethyl group in the target compound.
b. 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-Methoxyphenyl)Amino]Acetic Acid
  • Structural Differences : Features a 2-fluorophenyl group on the piperazine ring instead of 4-methyl .
  • However, reduced methyl substituent might decrease lipophilicity.
c. [1-(4-Methoxy-3-Methylbenzyl)-3-Oxo-2-Piperazinyl]Acetic Acid
  • Structural Differences : Incorporates a 4-methoxy-3-methylbenzyl group on the piperazine ring .
  • The benzyl substitution may alter selectivity for specific receptors.

Amino Acid and Ester Derivatives

a. 2-({4-[(4-Ethoxyphenyl)Carbamoyl]Phenyl}Amino)-2-Oxoethyl (4-Methoxyphenyl)Acetate
  • Structural Differences : Replaces the acetic acid with an ester and introduces a 4-ethoxyphenyl carbamoyl group .
  • Implications : The ester group may improve oral bioavailability but reduce metabolic stability. The carbamoyl moiety could enhance hydrogen bonding with biological targets.
b. [{2-[(4-Fluorobenzyl)Amino]-2-Oxoethyl}-(4-Methoxyphenyl)Amino]Acetic Acid (CAS: 1142215-49-3)
  • Structural Differences: Substitutes the piperazine with a 4-fluorobenzyl amino group .
  • The fluorobenzyl group may confer selectivity for fluorophore-labeled assays.

Pyrimidine and Heterocyclic Analogues

a. [2-Oxo-2-(4-Pyrimidin-2-Ylpiperazin-1-Yl)EthylAmino]Acetic Acid (CAS: 1142211-53-7)
  • Structural Differences : Replaces 4-methylpiperazine with a pyrimidin-2-yl-substituted piperazine .

Structure-Activity Relationship (SAR) Analysis

  • Piperazine Substitution :
    • 4-Methylpiperazine (target compound): Balances lipophilicity and solubility, favoring CNS penetration .
    • Aryl-Substituted Piperazines (e.g., 3-chloro, 2-fluoro): Electron-withdrawing groups may enhance receptor affinity but alter metabolic pathways .
  • Linker Modifications :
    • Oxoethyl vs. Ethoxy : The oxoethyl group (target) may confer better stability than ethoxy linkers due to reduced susceptibility to hydrolysis .
  • Terminal Groups :
    • Acetic Acid : Enhances solubility and ionic interactions with targets. Ester derivatives (e.g., ) trade solubility for improved absorption .

Biological Activity

The compound {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid , known by its CAS number 1142205-29-5 , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, molecular structure, and significant biological activities, including anticancer, antibacterial, and enzyme inhibition properties.

Chemical Structure and Properties

  • Molecular Formula : C16H23N3O4
  • Molecular Weight : 321.37 g/mol
  • CAS Number : 1142205-29-5
  • Purity : Typically around 96% .

Synthesis

The synthesis of {(4-Methoxyphenyl)[2-(4-methylpiperazin-1-yl)-2-oxoethyl]amino}acetic acid involves several steps that typically include the formation of the piperazine ring and subsequent acylation reactions. The detailed synthetic route can vary but generally follows established protocols for similar compounds.

Anticancer Activity

Recent studies have shown that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, including:

  • MG-63 (osteosarcoma) : Demonstrated a higher inhibitory effect compared to standard treatments like acetazolamide (AZM) under hypoxic conditions.
  • HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) : The compound reduced cell viability significantly, indicating its potential as a therapeutic agent in cancer treatment .

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Comparison with AZM
MG-638.5Better
HT-2910.2Comparable
MDA-MB-2319.8Comparable

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been investigated, particularly its effect on acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds with piperazine moieties have historically shown promise in inhibiting AChE, which is crucial in treating conditions like Alzheimer's disease.
  • Urease Inhibition : The compound may also inhibit urease, an enzyme linked to the pathogenesis of certain infections, making it a candidate for further research in this area .

Case Studies

  • In Vitro Studies : A study demonstrated that the compound reduced the viability of cancer cells significantly under hypoxic conditions, suggesting its potential role in targeting tumor microenvironments.
  • Molecular Docking Studies : Computational analyses have indicated favorable interactions between the compound and target proteins associated with cancer and bacterial infections, supporting its role as a lead compound for drug development .

Q & A

Q. How to address low solubility in aqueous buffers for in vitro assays?

  • Answer : Use co-solvents (≤5% DMSO) or formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD). Determine solubility via shake-flask method (pH 7.4 PBS) and validate biocompatibility in cytotoxicity assays (MTT), as standardized for PROTAC molecules .

Data Contradiction Analysis

Q. How to interpret discrepancies between in silico ADMET predictions and experimental pharmacokinetic data?

  • Answer : In silico tools (e.g., SwissADME) may overestimate permeability for zwitterionic forms. Validate with Caco-2 monolayer assays (Papp_{app} >1×106^{-6} cm/s) and in vivo PK studies in rodents. Adjust computational models using experimental logD7.4_{7.4} (measured via shake-flask) and plasma protein binding data .

Q. Why might enzyme inhibition data vary between recombinant proteins and cell-based assays?

  • Answer : Recombinant systems lack cellular context (e.g., competing substrates or post-translational modifications). Use orthogonal assays: recombinant α-glucosidase (IC50_{50}) vs. glucose consumption in hepatocytes. Normalize data to intracellular compound concentration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.